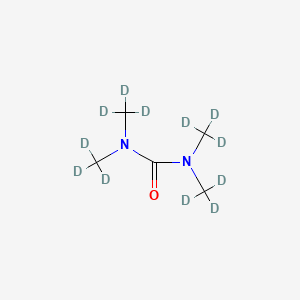
Tetra((2H3)methyl)urea
Vue d'ensemble
Description
Tetra((2H3)methyl)urea, also known as 1,1,3,3-tetrakis(trideuteriomethyl)urea, is a clear colorless liquid . It is a substituted urea .
Synthesis Analysis
The synthesis of N-substituted ureas, such as Tetra((2H3)methyl)urea, can be achieved by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source .Molecular Structure Analysis
The molecular formula of Tetra((2H3)methyl)urea is C5H12N2O . The average mass is 116.162 Da and the monoisotopic mass is 116.094963 Da .Chemical Reactions Analysis
Tetramethylurea is used as an aprotic-polar solvent, especially for aromatic compounds and is used e.g. for Grignard reagents . It is also formed during the oxidation of tetrakis(dimethylamino)ethylene (TDAE), a very electron-rich alkene .Physical And Chemical Properties Analysis
Tetra((2H3)methyl)urea has a density of 0.9±0.1 g/cm3, a boiling point of 175.2±0.0 °C at 760 mmHg, and a flash point of 53.9±11.1 °C . It has a molar refractivity of 32.7±0.3 cm3, and a molar volume of 122.7±3.0 cm3 .Applications De Recherche Scientifique
Synthesis of N-Substituted Ureas
Substituted ureas can be synthesized from primary amides, which is a significant process in organic chemistry. This method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source .
Building Blocks in Supramolecular Chemistry
Ureido-heterocycles, which include substituted ureas, are valuable in constructing supramolecular polymers, self-healing materials, stimuli-responsive devices, catalysts, and sensors due to their ability to exhibit different triple- and quadruple H-bonding patterns .
Solvation Studies
The solvation properties of urea and methyl-substituted ureas with solvents like water and DMF are studied to understand their hydrogen bond enthalpies. This information is crucial for various chemical processes and material science applications .
Safety and Hazards
The safety data sheet indicates that Tetra((2H3)methyl)urea is classified as having acute toxicity (oral), eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) for the respiratory system and central nervous system . It is advised to use personal protective equipment as required, avoid dust formation, and not to release it into the environment .
Propriétés
IUPAC Name |
1,1,3,3-tetrakis(trideuteriomethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQQQNCBBIEMEU-MGKWXGLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199226 | |
| Record name | Tetra((2H3)methyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra((2H3)methyl)urea | |
CAS RN |
51219-89-7 | |
| Record name | Urea, tetra(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51219-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetra((2H3)methyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051219897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetra((2H3)methyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetra[(2H3)methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate](/img/structure/B1608046.png)